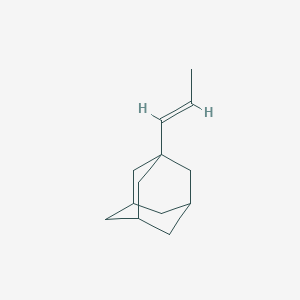

(E)-1-(Prop-1-en-1-yl)adamantane

Descripción general

Descripción

(E)-1-(Prop-1-en-1-yl)adamantane is an organic compound characterized by the presence of an adamantane core structure with a prop-1-en-1-yl substituent. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The addition of the prop-1-en-1-yl group introduces a degree of unsaturation, making the compound more reactive and versatile for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Prop-1-en-1-yl)adamantane typically involves the alkylation of adamantane with prop-1-en-1-yl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the adamantane, followed by the addition of prop-1-en-1-yl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(Prop-1-en-1-yl)adamantane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding alcohols or ketones.

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond in the prop-1-en-1-yl group to form saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the prop-1-en-1-yl group, where halides or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

Reduction: H₂ gas with Pd/C catalyst, lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Alkyl halides with nucleophiles in polar aprotic solvents like DMSO or acetonitrile.

Major Products Formed

Oxidation: Formation of alcohols, ketones, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted adamantane derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(E)-1-(Prop-1-en-1-yl)adamantane serves as a crucial intermediate in the synthesis of various organic compounds. Its allylic structure allows for diverse reactivity patterns, making it valuable for creating complex molecules. The compound can be utilized in reactions such as:

- Nucleophilic substitutions : The double bond in the propylene side chain can participate in nucleophilic attack, leading to the formation of new carbon-carbon bonds.

- Polymerization : It can act as a monomer or co-monomer in the production of polymers, contributing to materials with enhanced properties such as durability and resistance to chemicals.

Medicinal Chemistry

Antiviral Properties

Recent studies have indicated that adamantane derivatives, including this compound, exhibit antiviral activities. Research has focused on its potential against orthopoxviruses, including smallpox. For example:

- Combination with Monoterpenes : Compounds formed by combining this compound with monoterpene moieties have shown promising inhibitory effects against viruses like vaccinia, with selectivity indices significantly higher than traditional antiviral drugs .

Neuroprotective Effects

The structural similarity of this compound to other neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Research into its effects on neuronal cells could reveal new therapeutic pathways .

Material Science

Coatings and Adhesives

Due to its stability and reactivity, this compound is being explored as a component in coatings and adhesives. Its rigid cage-like structure contributes to the mechanical strength and thermal stability of these materials. Applications include:

- Protective Coatings : Enhancing resistance to environmental factors such as moisture and UV light.

- Adhesive Formulations : Improving bonding strength and durability in various industrial applications .

Comparative Analysis of Related Compounds

To better understand the unique properties and potential applications of this compound, a comparison with related adamantane derivatives is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Amantadine | Adamantane Derivative | Antiviral agent effective against influenza |

| Rimantadine | Adamantane Derivative | Antiviral properties similar to amantadine |

| 1-Aminoadamantane | Amino-adamantane | Potential neuroprotective effects |

| 2-Methyladamantane | Methylated Adamantane | Used as a building block in organic synthesis |

The presence of the allylic group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and application scope .

Mecanismo De Acción

The mechanism of action of (E)-1-(Prop-1-en-1-yl)adamantane involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The rigid adamantane core provides a stable scaffold, while the prop-1-en-1-yl group can participate in various chemical interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects or other biological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

1-Adamantylamine: Contains an amine group instead of the prop-1-en-1-yl group.

1-Adamantanol: Contains a hydroxyl group instead of the prop-1-en-1-yl group.

1-Bromoadamantane: Contains a bromine atom instead of the prop-1-en-1-yl group.

Uniqueness

(E)-1-(Prop-1-en-1-yl)adamantane is unique due to the presence of the prop-1-en-1-yl group, which introduces unsaturation and enhances its reactivity compared to other adamantane derivatives

Actividad Biológica

(E)-1-(Prop-1-en-1-yl)adamantane is a derivative of adamantane, characterized by the addition of a prop-1-en-1-yl group. This compound has attracted attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Properties

The molecular formula of this compound is CH, featuring a rigid cage-like structure typical of adamantane, which contributes to its stability and reactivity. The presence of a double bond in the propyl chain classifies it as an allylic compound, which may enhance its reactivity in various chemical reactions.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Allylation Reactions : Utilizing allylic halides in the presence of nucleophiles.

- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to introduce the propylene side chain.

These synthetic routes not only facilitate the production of this compound but also allow for the exploration of its derivatives with potentially enhanced biological activities.

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, may exhibit antiviral properties similar to those observed in well-known compounds like amantadine and rimantadine. These compounds are effective against influenza viruses due to their ability to inhibit viral uncoating .

Hypoglycemic Activity

Recent studies have highlighted the potential hypoglycemic effects of adamantane derivatives. For instance, molecular docking studies have suggested that compounds structurally similar to this compound may inhibit 11β-HSD1, an enzyme implicated in glucose metabolism. This inhibition could lead to decreased blood sugar levels, making these compounds candidates for diabetes treatment .

Interaction Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The interactions with key active site residues were assessed through molecular docking simulations, revealing promising binding energies indicative of strong noncovalent interactions .

Case Studies and Research Findings

A summary of key findings from various studies on this compound and related compounds is presented in the following table:

Propiedades

IUPAC Name |

1-[(E)-prop-1-enyl]adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-2-3-13-7-10-4-11(8-13)6-12(5-10)9-13/h2-3,10-12H,4-9H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJONNQZAPZNSNI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90418650 | |

| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150587-69-2 | |

| Record name | (E)-1-(Prop-1-en-1-yl)adamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90418650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.